REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[N:6][CH:7]=1.C(N(CC)CC)C.[C]=[O:19].CO.C1[CH2:26][O:25][CH2:24]C1>>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([C:24]([O:25][CH3:26])=[O:19])=[N:3][C:4]=1[O:9][CH3:10] |f:3.4,^3:17|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C(=NC1)N)OC
|
Name
|
[1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
methanol THF
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
CO.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with carbon monoxide (3×)
|
Type
|
CUSTOM
|
Details
|
After 30 min at r.t. no conversion was obtained
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled to r.t.
|
Type
|
CUSTOM
|
Details
|
flushed with inert gas
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a small pad of Celite
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
following without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC=1N=CC(=NC1OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |